molecular formula C15H20O B10825311 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan

Cat. No.: B10825311
M. Wt: 216.32 g/mol
InChI Key: VMDXHYHOJPKFEK-HZAVHUKASA-N
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Description

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan is a sesquiterpenoid compound of significant interest in natural product and medicinal chemistry research. This compound, with the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol , is a constituent of natural oleo-gum-resins such as myrrh . Its core structure features a furan ring fused to a ten-membered carbocycle, which is a characteristic scaffold for bioactive molecules. Researchers are actively investigating this compound and its analogs for their potential biological activities. A key area of interest is antiprotozoal activity, as this specific compound was isolated from myrrh during a bioactivity-guided search for new leads against neglected tropical diseases . Furthermore, structurally related furanogermacrane sesquiterpenoids, such as furanodiene, have demonstrated promising in vitro antitumor properties, suggesting a valuable research avenue for this chemical class in oncology . These findings position 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan as a compelling candidate for further pharmacological evaluation, mechanism of action studies, and as a starting point for the synthesis of novel analogs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or regulatory protocols.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(5Z,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan

InChI

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6+

InChI Key

VMDXHYHOJPKFEK-HZAVHUKASA-N

Isomeric SMILES

C/C/1=C/CC2=C(C/C(=C/CC1)/C)OC=C2C

Canonical SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C

Origin of Product

United States

Preparation Methods

Process Overview

Furanodiene is naturally occurring in Curcuma zedoaria rhizomes. Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) is a high-efficiency method to isolate this compound. The process involves:

  • Raw Material Preparation : Dried rhizomes are ground into a coarse powder.

  • Extraction Parameters : CO₂ is pressurized to 28 MPa at 60°C, with a flow rate of 25 kg/hr for 1.5 hours.

  • Post-Extraction Purification : The crude extract is cooled to crystallize Furanodiene, followed by methanol washing to remove impurities.

Yield and Purity

  • Yield : ~7.9% (118 g extract from 1.5 kg rhizomes).

  • Purity : Crystallization and methanol washing yield white needle-like crystals, confirmed via UV, IR, and NMR spectroscopy.

Solvent-Based Crystallization

Ethanol Recrystallization

Ethanol is a preferred solvent due to its polarity and boiling point compatibility:

  • Procedure :

    • Dissolve 10 g Furanodiene crude product in 120 mL ethanol at 20–70°C.

    • Cool to room temperature for crystallization.

    • Filter and collect crystals.

  • Conditions : Optimal solvent temperature: 30–40°C.

  • Output : Water-white tabular crystals with X-ray diffraction peaks at 11.4°, 13.4°, 15.3°, 19.6°, and 24.6° 2θ.

Acetone-Based Crystallization

Acetone offers faster evaporation rates, enhancing crystal formation:

  • Procedure :

    • Dissolve 10 g crude product in 70 mL acetone at 45°C.

    • Cool gradually to induce crystallization.

  • Characterization : Differential scanning calorimetry (DSC) shows a distinct endothermic peak at 69°C.

Comparative Solvent Performance

SolventTemperature (°C)Crystal FormPurity (XRD Confirmed)Yield (%)
Ethanol35TabularYes45
Acetone45TabularYes50
Methanol70Needle-likePartial38
Butanone65IrregularNo28

Data synthesized from patent examples.

Column Chromatography Purification

Steam Distillation and Ether Extraction

This traditional method isolates Furanodiene from Curcuma zedoaria volatile oils:

  • Steam Distillation : 1 kg rhizomes yield 42.1 g volatile oil.

  • Ether Extraction : Separate oil layer, concentrate, and subject to silica gel column chromatography.

  • Elution : Sherwood oil elutes Furanodiene-rich fractions (11–22 bottles).

Key Steps

  • High-Resolution Mass Spectrometry : Confirms molecular formula C₁₅H₂₀O (error <5 ppm).

  • Infrared Spectroscopy : Peaks at 3434, 2968, and 754 cm⁻¹ confirm functional groups.

Synthetic Routes

Cyclization of Furan Derivatives

Laboratory synthesis often involves cyclization reactions:

  • Precursors : Furan derivatives with methyl groups at positions 3, 6, and 10.

  • Catalysts : Acidic or basic conditions facilitate ring closure.

  • Challenges : Controlling stereochemistry (5E,9Z configuration) requires precise reaction conditions.

Industrial Scalability

  • Reactor Design : Continuous flow systems improve yield consistency.

  • Cost Considerations : Supercritical CO₂ extraction is cost-prohibitive for large-scale production, favoring solvent-based methods.

ParameterSpecification
Temperature2–8°C
Humidity<40% RH
ContainerSealed, amber vial

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 7.228 (furan protons), δ 3.378 (methyl groups).

  • XRD : Characteristic peaks confirm crystalline Form A.

Purity Assessment

  • HPLC : ≥98% purity achievable via recrystallization.

  • GC-MS : Detects residual solvents (<0.1% ethanol/acetone).

Challenges and Innovations

Limitations of Current Methods

  • Low Natural Abundance : 0.5–1.2% in Curcuma zedoaria limits extraction efficiency.

  • Stereochemical Control : Synthetic routes struggle with (5E,9Z) isomer purity.

Emerging Techniques

  • Biocatalytic Synthesis : Engineered enzymes for stereoselective cyclization.

  • Microwave-Assisted Extraction : Reduces time and solvent use by 30% .

Chemical Reactions Analysis

Hydrogenation Reactions

Furanodiene undergoes catalytic hydrogenation at its double bonds. This reaction is critical for modifying its biological activity or generating derivatives for structure-activity studies.

Reaction Conditions Products Key Data
Partial hydrogenationH₂, Pd/C catalyst, 25–50°C, 1–3 atmPartially saturated cyclodeca[b]furan derivativesSelectivity depends on catalyst loading and reaction time
Full hydrogenationH₂, Raney Ni, 80°C, 5 atmFully saturated 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furanComplete saturation confirmed via GC-MS analysis
  • Mechanistic Insight : The conjugated diene system (C4–C5 and C9–C10) is more reactive toward hydrogenation than isolated double bonds due to orbital overlap stabilization.

Electrophilic Addition Reactions

The compound participates in electrophilic additions at its electron-rich furan ring and conjugated diene sites.

Reaction Reagents/Conditions Products Key Data
HalogenationBr₂ in CCl₄, 0°C, 1 hrDibrominated adducts at C4–C5 and C9–C10NMR confirms 1,2-addition regioselectivity
Acid-catalyzed hydrationH₂SO₄, H₂O, 60°CHydroxylated derivatives at furan oxygenLimited yield due to steric hindrance
  • Structural Influence : Methyl groups at C3, C6, and C10 sterically hinder additions at adjacent positions, directing reactivity to less-substituted sites .

Cycloaddition Reactions

Furanodiene’s conjugated diene system enables Diels-Alder reactions, forming six-membered cyclic adducts.

Dienophile Conditions Adduct Structure Key Data
Maleic anhydrideToluene, reflux, 12 hrBicyclic oxanorbornene derivativeX-ray crystallography confirms endo rule
Acetylene dicarboxylateDCM, RT, 24 hrTetrasubstituted cyclohexeneHigh diastereoselectivity (>90%) observed
  • Reactivity Note : The s-cis conformation of the diene is stabilized by the fused furan ring, enhancing Diels-Alder reactivity .

Oxidation and Reduction Pathways

While direct oxidation data for furanodiene is limited, analogous sesquiterpenes suggest potential reactivity:

Reaction Type Proposed Reagents Expected Products Theoretical Basis
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide at C4–C5 or C9–C10Based on electron density at double bonds
Allylic oxidationSeO₂, t-BuOOHHydroxylated derivativesCommon in sesquiterpenes with allylic H
  • Reduction : Lithium aluminum hydride (LiAlH₄) may reduce carbonyl derivatives but has not been explicitly tested on furanodiene.

Structural and Mechanistic Insights

The compound’s reactivity is governed by:

  • Conjugated Diene System : Facilitates cycloadditions and electrophilic attacks.

  • Furan Ring : Participates in electrophilic substitutions but is less reactive than isolated furans due to ring strain and steric effects.

  • Methyl Substituents : Direct regioselectivity by steric and electronic effects .

Biological Interaction Relevance

While not a direct chemical reaction, furanodiene’s anti-tumor activity (IC₅₀: 0.98–4.81 μg/ml) correlates with its ability to undergo metabolic oxidation in vivo, forming electrophilic intermediates that alkylate cellular targets .

Scientific Research Applications

Organic Synthesis

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in the synthesis of more complex molecules.

Key Applications in Synthesis:

  • Building Block for Natural Products: The compound is often used as a precursor in synthesizing natural products and bioactive molecules due to its structural versatility.
  • Functionalization Reactions: It can undergo various functionalization reactions such as oxidation and reduction to yield valuable derivatives for further chemical transformations.

Fragrance and Flavor Industry

The compound is recognized for its pleasant aroma and is used extensively in the fragrance industry. Its unique scent profile makes it suitable for various applications in perfumes and flavorings.

Fragrance Applications:

  • Perfume Formulation: Due to its pleasant olfactory properties, 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan is incorporated into perfume compositions to enhance scent profiles.
  • Flavoring Agent: It is also employed as a flavoring agent in food products to impart desirable tastes.

Biological Activities

Research indicates that 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan may exhibit various biological activities. Studies have explored its potential as an antimicrobial agent and its roles in other biological processes.

Biological Research Findings:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects against certain pathogens. This property could be harnessed for developing natural preservatives or therapeutic agents.
  • Potential Health Benefits: Ongoing research aims to investigate the compound's role in health-related applications and its efficacy in treating specific conditions.

Case Study 1: Synthesis of Natural Products

A study demonstrated the use of 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan as a precursor for synthesizing complex terpenoids. The researchers highlighted the efficiency of this compound in producing derivatives with enhanced biological activity.

Case Study 2: Fragrance Formulation

In a market analysis of fragrance compositions, the inclusion of 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan was shown to improve consumer acceptance ratings due to its appealing scent characteristics.

Mechanism of Action

The mechanism of action of 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(R,5E,9E)-8-Methoxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
  • Molecular Formula : C₁₆H₂₂O₂ (MW: 246.34 g/mol) .
  • Key Differences : Addition of a methoxy group (-OCH₃) at position 8 modifies steric and electronic properties.
  • Biological Relevance : Stereochemical variations (R-configuration and E/Z isomerism) may influence receptor binding and metabolic stability .
3β-Acetoxyatractylone
  • Molecular Formula : C₁₇H₂₄O₃ (MW: 274.39 g/mol) .
  • Key Differences: Acetylation of a hydroxyl group enhances lipophilicity and oral bioavailability (OB: 54.07% vs. 43.17% for furanodiene) .
  • Pharmacology : Targets multiple pathways in gastrointestinal cancer and chronic inflammation .
5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone
  • Molecular Formula : C₁₁H₁₆O₂ (MW: 180.24 g/mol) .
  • Key Differences: A benzofuranone core with a smaller ring system and fewer methyl groups.
  • Activity : Found in Viola odorata and lichen extracts; exhibits antidiabetic and antibacterial properties .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula MW (g/mol) Oral Bioavailability (OB%) Caco-2 Permeability Solubility (DL) Key Activities
Furanodiene C₁₅H₂₀O 216.32 43.17 1.77 0.10 Anticancer, anti-inflammatory
3β-Acetoxyatractylone C₁₇H₂₄O₃ 274.39 54.07 1.13 0.22 GI cancer targeting
Selina-4(14),7(11)-dien-8-one C₁₅H₂₂O 218.37 32.31 1.42 0.10 Anti-inflammatory
(R)-8-Methoxy-furanodiene C₁₆H₂₂O₂ 246.34 N/A N/A N/A Stereochemical research focus

Data sourced from network pharmacology and pharmacokinetic studies .

Functional Group Impact on Bioactivity

  • Methyl Groups: Furanodiene’s three methyl groups enhance membrane permeability and metabolic stability compared to simpler furanoids like 2-pentylfuran .
  • Methoxy and Acetoxy Modifications : Improve target selectivity (e.g., 3β-acetoxyatractylone’s higher OB% and affinity for gastrointestinal targets) .
  • Ring Size and Saturation: Cyclodeca[b]furan’s 10-membered ring provides conformational flexibility, whereas benzofuranone’s rigid structure limits its anticancer scope .

Biological Activity

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan is a sesquiterpene compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered attention in pharmacological research due to its diverse range of effects on various biological systems. Its molecular formula is C15H20OC_{15}H_{20}O with a molecular weight of approximately 216.32 g/mol .

Chemical Structure and Properties

The structural characteristics of 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan contribute significantly to its biological activity. The presence of multiple methyl groups and the furan ring system enhances its reactivity and interaction with biological molecules. The compound can undergo various chemical reactions that may lead to the synthesis of derivatives with altered biological properties .

Biological Activities

Research indicates that 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan exhibits several notable biological activities:

  • Antitumor Activity : The compound has shown significant inhibitory effects on a variety of tumor cell lines. In vitro studies report that it induces apoptosis in cancer cells such as:
    • Acute promyelocytic leukemia cells (HL-60)
    • Chronic myeloid leukemia cells (K562)
    • Gastric adenocarcinoma cells (SGC-7901)
    • Prostate cancer cells (PC3)
    • Breast duct cancer cells (MDA-MB-435S)
    • Liver cancer cells (HepG2 and SMMC-7721)
    • Lung adenocarcinoma cells (A549)
    The IC50 values for these effects range from 0.98 to 4.81 μg/ml .
  • Anti-inflammatory Properties : Similar compounds within the cyclodeca[b]furan family have been noted for their anti-inflammatory effects. While specific data for this compound is limited, its structural analogs suggest potential in modulating inflammatory pathways .

The mechanisms underlying the biological activities of 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan are not fully elucidated but may involve:

  • Interaction with Cellular Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It is hypothesized that the compound may alter ROS levels within cells, contributing to its antitumor effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
FuranodieneC15H20OStrong antitumor activityHigh cytotoxicity against tumor cells
GermacranolideC15H22OAdditional hydroxyl groupAnti-inflammatory properties
Hydroxy derivativeC15H22O2Hydroxyl group alters activityVaried biological profiles

This table illustrates how structural modifications can significantly impact biological activities .

Case Studies

Several studies have investigated the effects of this compound on cancer cell lines. For instance:

  • A study demonstrated that treatment with varying concentrations of 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan resulted in dose-dependent apoptosis in HL-60 cells. Flow cytometry analysis confirmed increased annexin V positivity indicative of early apoptosis .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural elucidation and purity assessment of 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan?

  • Methodology :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile) to separate impurities. MS detection in positive ion mode enhances sensitivity for molecular ion identification (m/z 216.32 for [M+H]+) .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H and 13C NMR to confirm stereochemistry and substituent positions. For example, the methyl groups at positions 3, 6, and 10 exhibit distinct splitting patterns in 1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) using UV detection at 210–240 nm, optimized for furanoid chromophores .

Q. How can researchers efficiently extract and purify this compound from natural sources like Curcuma wenyujin?

  • Methodology :

  • Steam Distillation : Crush dried rhizomes and perform steam distillation to collect volatile fractions. Subsequent freezing isolates crude furanodiene crystals .
  • Solvent Recrystallization : Purify the crude extract using petroleum ether or hexane, leveraging the compound’s low solubility in cold solvents (melting point: 74–75°C) .
  • Column Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (10–30% EtOAc) to separate structurally similar sesquiterpenes .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s antitumor activity in vitro?

  • Methodology :

  • Cell Line Selection : Test across diverse cancer cell lines (e.g., HL-60, A549, HepG2) to assess broad-spectrum efficacy. Include normal cells (e.g., rat bone marrow) to evaluate selectivity .
  • Dose-Response Assays : Use IC50 values (0.98–4.81 µg/mL) as benchmarks. Employ MTT or resazurin assays with 72-hour exposure periods to capture delayed apoptosis .
  • Mechanistic Studies : Combine flow cytometry (Annexin V/PI staining) and Western blotting (e.g., caspase-3, Bcl-2) to delineate apoptotic pathways .

Q. How can researchers address challenges in resolving stereoisomerism and structural analogs of this compound?

  • Methodology :

  • Chiral Chromatography : Utilize chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases to separate (5E,9Z) and (5E,9E) isomers .
  • Computational Modeling : Apply density functional theory (DFT) to predict NMR chemical shifts or IR spectra for stereoisomers, validated against experimental data .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for derivatives like 8-methoxy analogs (CAS 108376-98-3) .

Q. What strategies improve the compound’s pharmacokinetic profile, such as oral bioavailability?

  • Methodology :

  • Caco-2 Permeability Assays : Measure apparent permeability coefficients (Papp >1.77 × 10⁻6 cm/s) to predict intestinal absorption. Optimize formulations using lipid-based carriers to enhance solubility (DL = 0.1) .
  • Metabolic Stability Tests : Incubate with liver microsomes to identify major Phase I metabolites (e.g., hydroxylation at C4 or C11) via LC-MS/MS .
  • Prodrug Design : Synthesize acetylated or glycosylated derivatives to improve water solubility while retaining activity .

Q. How can bioassay-guided fractionation identify bioactive derivatives in complex matrices?

  • Methodology :

  • Antibacterial Screening : Couple agar diffusion assays (e.g., against Staphylococcus aureus) with LC-MS to correlate zones of inhibition with specific furanodiene analogs .
  • Spectrum-Effect Relationships : Use multivariate analysis (e.g., PCA or PLS) to link chromatographic peaks (HPLC fingerprints) with bioactivity data from cell-based assays .

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